molecular formula C9H8N2O B1616375 4H-Pyrido[1,2-a]pyrimidin-4-one, 9-methyl CAS No. 23443-12-1

4H-Pyrido[1,2-a]pyrimidin-4-one, 9-methyl

Cat. No.: B1616375
CAS No.: 23443-12-1
M. Wt: 160.17 g/mol
InChI Key: GVWDJYRYKJRTII-UHFFFAOYSA-N
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Description

4H-Pyrido[1,2-a]pyrimidin-4-one, 9-methyl is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research.

Scientific Research Applications

Synthesis and Chemical Properties

4H-Pyrido[1,2-a]pyrimidin-4-one derivatives are significant in the synthesis of biologically active compounds, showcasing a broad spectrum of pharmacological properties. Notably, the synthesis of quinazolin-4(3H)-ones via amidine N-arylation demonstrates the utility of pyrido[4,3-d]pyrimidin-4(3H)-one in creating substituted quinazolin-4(3H)-ones, highlighting its importance in medicinal chemistry and drug development (Li et al., 2013). Furthermore, the solvent-free synthesis of alkyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate derivatives underlines a green chemistry approach, promoting environmental sustainability in chemical reactions (Yan et al., 2014).

Biological Activities and Pharmacological Applications

The study of 2-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives has shown these compounds to be potent aldose reductase inhibitors, exhibiting antioxidant activity. This finding is crucial for the development of treatments for conditions exacerbated by oxidative stress, such as diabetes and cardiovascular diseases (La Motta et al., 2007). Additionally, the synthesis of novel dihydropyrazolo[1,5-c]pyrimidin-7(3H)-one/-thione derivatives highlights the exploration of pyrimidine derivatives for their antitumor and anti-inflammatory effects, contributing to cancer chemotherapy and other therapeutic areas (Önal et al., 2008).

Material Science and Chemical Interactions

The interaction of 2-methyl-3-chloro-9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine hydrochloride with DNA suggests potential applications in the field of biotechnology and pharmaceuticals, where the understanding of molecule-DNA interactions can lead to the development of novel drug molecules or therapeutic strategies (Zhang et al., 2013).

Properties

IUPAC Name

9-methylpyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-7-3-2-6-11-8(12)4-5-10-9(7)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVWDJYRYKJRTII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90336103
Record name 4H-Pyrido[1,2-a]pyrimidin-4-one, 9-methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90336103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23443-12-1
Record name 4H-Pyrido[1,2-a]pyrimidin-4-one, 9-methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90336103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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